molecular formula C12H14ClFO B1324689 2'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone CAS No. 898765-86-1

2'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone

Cat. No. B1324689
M. Wt: 228.69 g/mol
InChI Key: SOGFYJNRZWULAM-UHFFFAOYSA-N
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Description

2’-Chloro-2,2-dimethyl-4’-fluorobutyrophenone is a chemical compound with the molecular formula C12H14ClFO . It is used in scientific research and offers diverse applications due to its unique properties.


Molecular Structure Analysis

The molecular structure of 2’-Chloro-2,2-dimethyl-4’-fluorobutyrophenone can be represented by the SMILES string Fc1ccc(cc1)C(=O)CCl . The InChI key for this compound is UJZWJOQRSMOFMA-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Labeling

2'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone has been used in the synthesis and labeling of neuroleptic drugs such as haloperidol and trifluperidol. These compounds were labeled with carbon-14 at the carbonyl position for metabolic studies. The synthesis involved several steps, including the preparation of cyclopropionic-1-14C acid, condensation with fluorobenzene, and subsequent reactions to yield haloperidol-1-14C and trifluperidol-1-14C, with the overall radiochemical yields from barium carbonate-14C being 31% and 27%, respectively (Nakatsuka, Kawahara, Kamada, & Yoshitake, 1978).

Analytical Chemistry Applications

In analytical chemistry, 2'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone derivatives have been used as fluorogenic labelling reagents in pre-column derivatization for the HPLC separation of chlorophenols. This method allows for the sensitive detection of chlorocresol and chloroxylenol in pharmaceutical formulations by creating fluorescent ethers that can be separated by reversed-phase HPLC (Gatti, Roveri, Bonazzi, & Cavrini, 1997).

properties

IUPAC Name

1-(2-chloro-4-fluorophenyl)-2,2-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFO/c1-4-12(2,3)11(15)9-6-5-8(14)7-10(9)13/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGFYJNRZWULAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C1=C(C=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642451
Record name 1-(2-Chloro-4-fluorophenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone

CAS RN

898765-86-1
Record name 1-(2-Chloro-4-fluorophenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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